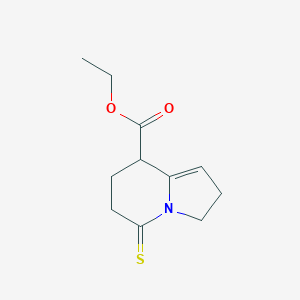
Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl bromoacetate with a suitable thioamide in the presence of a base, leading to the formation of the desired indolizine derivative . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted indolizine derivatives.
Scientific Research Applications
Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the thioxo group allows for interactions with sulfur-containing biomolecules, which can modulate cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Similar structure but contains an oxo group instead of a thioxo group.
Ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate: Contains a phenyl group and an isoquinoline core.
Uniqueness
Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate is unique due to its specific thioxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature.
Chemical Structure and Properties
This compound is characterized by a unique indolizine framework with a thioxo group that may contribute to its biological effects. The molecular formula is C₁₃H₁₅N₁O₂S.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The thioxo moiety in this compound may enhance its capacity to scavenge free radicals. A study demonstrated that derivatives of indolizine compounds showed promising antioxidant activities in various assays .
Anti-inflammatory Effects
This compound may inhibit the activity of pro-inflammatory enzymes such as 5-lipoxygenase (5-LO). Inhibiting this enzyme can reduce the synthesis of leukotrienes associated with inflammatory responses. In related studies on indole derivatives, compounds were shown to block 5-LO activity effectively .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating various signaling pathways. For instance, the presence of the thioxo group may enhance the interaction with cellular targets involved in cancer progression .
The biological activity of this compound is likely mediated through several mechanisms:
- Free Radical Scavenging : The thioxo group may play a critical role in neutralizing reactive oxygen species (ROS).
- Enzyme Inhibition : By inhibiting enzymes like 5-LO, the compound can reduce inflammatory mediators.
- Cell Cycle Arrest : Studies on similar compounds indicate a potential for inducing cell cycle arrest in cancer cells.
Case Studies and Research Findings
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
ethyl 5-sulfanylidene-3,6,7,8-tetrahydro-2H-indolizine-8-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)8-5-6-10(15)12-7-3-4-9(8)12/h4,8H,2-3,5-7H2,1H3 |
InChI Key |
SLDNYRLQIMPMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=S)N2C1=CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















